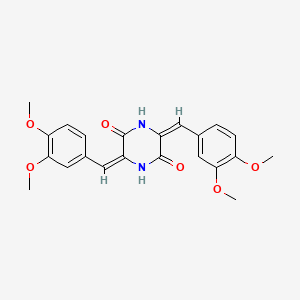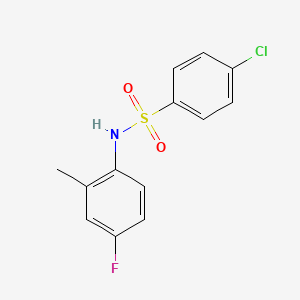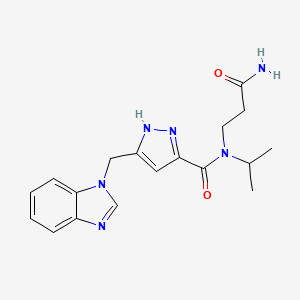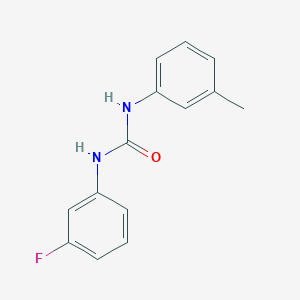
3,6-bis(3,4-dimethoxybenzylidene)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine derivatives, which might be structurally similar to the compound you’re asking about, are an important class of heterocycles containing nitrogen due to their broad range of pharmaceutical properties . They are characterized by unique physical and chemical properties, biological activities, and industrial applications .
Molecular Structure Analysis
The molecular structure of acridine derivatives allows them to act as DNA intercalators . This means they can insert themselves between the base pairs in the DNA double helix, which can interfere with the normal functioning of the DNA molecule .Chemical Reactions Analysis
Again, while specific reactions involving “3,6-bis(3,4-dimethoxybenzylidene)-2,5-piperazinedione” are not available, acridine derivatives have been shown to undergo a variety of chemical reactions . For instance, they can act as DNA intercalators and inhibit topoisomerase or telomerase enzymes .Physical and Chemical Properties Analysis
The physical and chemical properties of acridine derivatives are attributed to their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .Mecanismo De Acción
Direcciones Futuras
The future directions in the study of acridine derivatives and similar compounds likely involve the development of more effective, more selective, and less toxic drugs . There is also interest in exploring their potential applications in the treatment of various diseases, including cancer, bacterial, parasitic, viral, and Alzheimer’s disease .
Propiedades
IUPAC Name |
(3E,6E)-3,6-bis[(3,4-dimethoxyphenyl)methylidene]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-27-17-7-5-13(11-19(17)29-3)9-15-21(25)24-16(22(26)23-15)10-14-6-8-18(28-2)20(12-14)30-4/h5-12H,1-4H3,(H,23,26)(H,24,25)/b15-9+,16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMDNUKWDXZJON-KAVGSWPWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=CC3=CC(=C(C=C3)OC)OC)C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/NC(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-phenyl-3-(2-phenylvinyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5497978.png)
![methyl {[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5497985.png)
methanone](/img/structure/B5497988.png)

![N~1~-(2-ethylphenyl)-N~3~-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-beta-alaninamide](/img/structure/B5497997.png)
![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5498004.png)
![METHYL 2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE](/img/structure/B5498017.png)
![2-cyclopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5498021.png)
![1-(2,2-dimethylpropanoyl)-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane](/img/structure/B5498032.png)



![3-[(4-Cyclohexylpiperazin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5498086.png)
![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enenitrile](/img/structure/B5498102.png)
